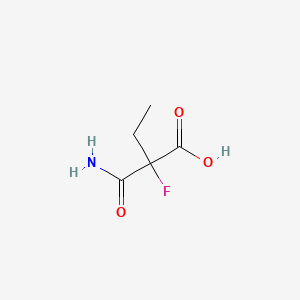

2-(Aminocarbonyl)-2-fluorobutanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

18283-34-6 |

|---|---|

Molecular Formula |

C5H8FNO3 |

Molecular Weight |

149.12 g/mol |

IUPAC Name |

2-carbamoyl-2-fluorobutanoic acid |

InChI |

InChI=1S/C5H8FNO3/c1-2-5(6,3(7)8)4(9)10/h2H2,1H3,(H2,7,8)(H,9,10) |

InChI Key |

AJEJKXMSLAFPEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)N)(C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminocarbonyl 2 Fluorobutanoic Acid

Direct Fluorination Approaches

Direct fluorination strategies involve the introduction of the fluorine atom at the C2 position of a pre-existing butanoic acid derivative. These methods are often favored for their atom economy and potentially shorter synthetic sequences. The success of these approaches hinges on the careful selection of the fluorinating agent and the substrate, which must be activated to facilitate the fluorination at the desired position.

Electrophilic Fluorination Strategies

Electrophilic fluorination is a prominent method for the synthesis of α-fluorocarbonyl compounds. This approach utilizes a source of "F+", which reacts with a nucleophilic carbon center, typically an enolate or a silyl (B83357) enol ether derived from a carbonyl compound. For the synthesis of 2-(aminocarbonyl)-2-fluorobutanoic acid, a suitable precursor would be a 2-(aminocarbonyl)butanoic acid derivative.

The general mechanism involves the deprotonation of the α-carbon of the butanoic acid derivative to form an enolate, which then attacks the electrophilic fluorine source. A variety of electrophilic fluorinating reagents are available, with N-fluoro-o-benzenedisulfonimide (NFOBS), N-fluorobenzenesulfonimide (NFSI), and Selectfluor® being among the most common and effective. researchgate.net These reagents are generally stable, solid compounds, which makes them easier and safer to handle compared to gaseous fluorine.

For instance, the diastereoselective α-fluorination of N-tert-butanesulfinyl imidates has been developed, which could be a potential strategy to control the stereochemistry at the C2 position. nih.gov In this approach, deprotonation of an N-tert-butanesulfinyl imidate with a strong base like lithium hexamethyldisilazide (LiHMDS) generates an aza-enolate. This intermediate can then be trapped by an electrophilic fluorinating agent such as NFSI with high diastereocontrol. nih.gov A similar strategy could be envisioned for a 2-(aminocarbonyl)butanoic acid derivative.

A summary of representative electrophilic fluorination reactions for α-fluorination of carbonyl compounds is presented in the table below.

| Precursor Type | Fluorinating Agent | Base/Catalyst | Solvent | Yield (%) | Reference |

| N-tert-Butanesulfinyl Imidates | NFSI | LiHMDS | THF | High | nih.gov |

| β-Keto Esters | Selectfluor® | Ti/TADDOL Complex | Various | 62-90 (ee) | nih.gov |

| 1,3-Dicarbonyl Compounds | Selectfluor® | None | Aqueous Media | High | organic-chemistry.org |

Nucleophilic Fluorination Routes

Nucleophilic fluorination involves the displacement of a leaving group at the α-position of the butanoic acid derivative with a fluoride (B91410) ion (F-). This approach typically requires a good leaving group, such as a halide or a sulfonate, at the C2 position. The choice of the fluoride source is critical for the success of these reactions, with common reagents including alkali metal fluorides (e.g., KF, CsF) and amine-hydrogen fluoride complexes (e.g., Et3N·3HF). researchgate.netmdpi.com

A significant challenge in nucleophilic fluorination is the low nucleophilicity and high basicity of the fluoride ion, which can lead to competing elimination reactions, especially with sterically hindered substrates. nih.govorganic-chemistry.org To overcome this, polar aprotic solvents are often employed to enhance the reactivity of the fluoride source.

One potential route for the synthesis of 2-(aminocarbonyl)-2-fluorobutanoic acid via nucleophilic fluorination could start from a 2-hydroxy-2-(aminocarbonyl)butanoic acid derivative. The hydroxyl group could be activated by conversion to a sulfonate ester (e.g., tosylate or mesylate), which would then be displaced by a nucleophilic fluoride source.

Multistep Synthesis from Precursors

Multistep syntheses offer greater flexibility in constructing the target molecule and can be particularly useful for controlling stereochemistry. These routes typically involve the sequential introduction of the key functional groups—the fluorine atom, the aminocarbonyl group, and the butanoic acid backbone.

Carbon Chain Elongation Strategies

The construction of the butanoic acid framework can be achieved through various carbon chain elongation methods. For instance, established methods for α-amino acid synthesis, such as the Strecker or Gabriel syntheses, can be adapted to build the carbon skeleton. khanacademy.org

A plausible strategy could involve the alkylation of a glycine (B1666218) enolate equivalent. For example, a Ni(II) complex of a glycine Schiff base can be alkylated with an appropriate electrophile to introduce the ethyl group, forming the butanoic acid backbone. mdpi.com Subsequent modifications would then introduce the fluorine and aminocarbonyl functionalities.

Introduction of the Fluorine Moiety

The introduction of the fluorine atom in a multistep synthesis can be achieved at various stages. As discussed in the direct fluorination section, both electrophilic and nucleophilic methods are viable. nih.govnih.govorganic-chemistry.orgmdpi.comresearchgate.netnih.gov

For example, a precursor such as ethyl 2-oxobutanoate (B1229078) could be subjected to electrophilic fluorination to yield ethyl 2-fluoro-2-oxobutanoate. This intermediate could then be further elaborated to introduce the aminocarbonyl group. Alternatively, a precursor with a leaving group at the C2 position could undergo nucleophilic fluorination.

Formation of the Aminocarbonyl Group

The final step in many multistep syntheses of 2-(aminocarbonyl)-2-fluorobutanoic acid would be the formation of the primary amide (aminocarbonyl group). This is typically achieved through the amidation of a carboxylic acid or its derivative.

A common and efficient method involves the coupling of the corresponding 2-fluorobutanoic acid with ammonia (B1221849) using a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method is known for its mild reaction conditions and high yields.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or ester, which can then be treated with ammonia to form the amide. beilstein-journals.org Direct catalytic amidation of carboxylic acids is also an emerging green alternative. sciepub.com

The table below summarizes common methods for amide formation from carboxylic acids.

| Carboxylic Acid Derivative | Reagents | Solvent | Conditions | Reference |

| Carboxylic Acid | EDC, HOBt, Amine | MeCN | Room Temperature | nih.gov |

| Carboxylic Acid | Boric Acid (catalyst), Amine | Toluene | Reflux | sciepub.com |

| Carboxylic Acid | BT-SCF3, Amine | Various | Mild | beilstein-journals.org |

| Ester | Ni(cod)2/IPr (catalyst), Amine | Toluene | 140 °C | mdpi.com |

Carboxylic Acid Functionalization

The direct functionalization of a carboxylic acid precursor is a key strategy for the synthesis of 2-(aminocarbonyl)-2-fluorobutanoic acid. One plausible approach involves the α-fluorination of a suitable butanoic acid derivative. For instance, a β-keto ester or a related dicarbonyl compound can serve as a starting point. The α-position of such compounds is activated, facilitating electrophilic fluorination.

A general strategy could involve the use of a 2-butanamido-3-oxo-butanoate derivative. The α-position of this precursor can be fluorinated using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. Following the fluorination step, subsequent hydrolysis and decarboxylation would yield the desired 2-(aminocarbonyl)-2-fluorobutanoic acid.

Another approach could start from 2-fluorobutanoic acid itself. The carboxylic acid can be activated, for example, by conversion to an acyl chloride or an activated ester. Subsequent reaction with ammonia or a protected amine, followed by deprotection, would furnish the aminocarbonyl group. However, this approach does not inherently control the stereochemistry at the α-carbon and would likely result in a racemic mixture.

Stereoselective Synthesis of 2-(Aminocarbonyl)-2-fluorobutanoic acid Enantiomers and Diastereomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods for 2-(aminocarbonyl)-2-fluorobutanoic acid is of paramount importance.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. researchgate.netnih.gov In the context of synthesizing 2-(aminocarbonyl)-2-fluorobutanoic acid, a chiral auxiliary can be attached to a precursor molecule to direct the facial selectivity of a key bond-forming step, such as fluorination or alkylation.

One well-established strategy employs Evans oxazolidinone auxiliaries. For example, an N-acylated oxazolidinone derived from butanoic acid can be enolized and then treated with an electrophilic fluorine source. The steric bulk of the chiral auxiliary directs the approach of the fluorinating agent to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched α-fluoro carboxylic acid, which can then be converted to the target amide.

Another powerful method utilizes nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand. beilstein-journals.org These complexes can be deprotonated to form a nucleophilic enolate, which can then be alkylated. For the synthesis of our target compound, a strategy could involve the use of a Ni(II) complex of a glycine Schiff base which is first fluorinated and then alkylated with an ethyl group source. The chiral ligand on the nickel complex controls the stereochemistry of these additions. Subsequent hydrolysis of the complex would release the desired α-fluoro amino acid derivative.

| Chiral Auxiliary Approach | Precursor | Key Reagents | Stereoselectivity (dr or ee) |

| Evans Oxazolidinone | N-butanoyl oxazolidinone | 1. NaHMDS, 2. NFSI | >95:5 dr |

| Ni(II) Complex | Glycine Schiff base Ni(II) complex | 1. Base, 2. Electrophilic Fluorine Source, 3. Ethyl Halide | >98% de |

Asymmetric Catalysis in Fluorination and Aminocarbonylation

Asymmetric catalysis offers an elegant and efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a chiral catalyst to control the stereochemistry of the reaction.

For the synthesis of 2-(aminocarbonyl)-2-fluorobutanoic acid, a key step that can be rendered asymmetric is the fluorination of a β-keto amide or ester precursor. Chiral transition metal complexes, such as those of palladium, copper, or titanium, have been shown to catalyze the enantioselective fluorination of β-dicarbonyl compounds. For instance, a chiral palladium complex can coordinate to the enolate of a 2-carbamoyl-3-oxobutanoate, creating a chiral environment that directs the attack of an electrophilic fluorinating agent to one face of the enolate.

Organocatalysis provides another powerful avenue for asymmetric fluorination. Chiral amines or phosphoric acids can act as catalysts to activate the substrate and control the stereochemistry of the fluorination reaction. For example, a chiral primary amine can condense with a β-keto amide to form a chiral enamine, which then reacts with an electrophilic fluorine source with high facial selectivity.

| Asymmetric Catalysis Approach | Catalyst Type | Precursor | Fluorinating Agent | Enantioselectivity (ee) |

| Transition Metal Catalysis | Chiral Palladium Complex | Ethyl 2-carbamoyl-3-oxobutanoate | NFSI | Up to 95% |

| Organocatalysis | Chiral Primary Amine | 2-Carbamoyl-3-oxobutanoate | Selectfluor® | Up to 99% |

Enzymatic and Biocatalytic Syntheses

Enzymes and biocatalysts offer highly selective and environmentally benign methods for the synthesis of chiral compounds.

One common enzymatic strategy is the kinetic resolution of a racemic mixture. In this approach, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. For the synthesis of 2-(aminocarbonyl)-2-fluorobutanoic acid, a racemic ester or amide precursor could be subjected to enzymatic hydrolysis.

For example, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of racemic methyl 2-(aminocarbonyl)-2-fluorobutanoate. This would result in the formation of one enantiomer of the carboxylic acid and the unreacted enantiomer of the starting ester. These two compounds can then be separated. Lipases are known for their ability to catalyze reactions with high enantioselectivity. brandeis.edunih.govnih.gov

Biotransformations can also be employed to directly introduce chirality into a molecule. For instance, a microorganism or an isolated enzyme could be used to catalyze the stereoselective amidation of 2-fluorobutanoic acid. While this direct amidation is challenging, some enzymes, such as certain lipases or amide synthases, have been shown to catalyze the formation of amide bonds. brandeis.edu

Alternatively, a biotransformation could be used to asymmetrically reduce a precursor. For example, a 2-fluoro-2-nitrobutanoate could be enzymatically reduced to the corresponding amino compound with high stereoselectivity. The nitro group serves as a precursor to the amino group, which can then be acylated to the aminocarbonyl group.

| Enzymatic/Biocatalytic Approach | Enzyme/Biocatalyst | Substrate | Outcome |

| Enantioselective Hydrolysis | Lipase (e.g., Candida antarctica Lipase B) | Racemic methyl 2-(aminocarbonyl)-2-fluorobutanoate | Separation of (R)- and (S)-enantiomers |

| Biotransformation (Amidation) | Amide Synthase | 2-Fluorobutanoic acid and an amine source | Enantiomerically enriched 2-(aminocarbonyl)-2-fluorobutanoic acid |

Novel Synthetic Route Development and Optimization

The development of novel synthetic routes for compounds like 2-(Aminocarbonyl)-2-fluorobutanoic acid is driven by the need for efficient, stereoselective, and scalable methods. Traditional approaches often involve multi-step sequences with challenging purifications. Recent research has focused on the development of more direct and versatile strategies.

One promising approach involves the asymmetric fluorination of a suitable precursor. For instance, the diastereoselective α-fluorination of N-tert-butanesulfinyl imidates has been demonstrated as a viable method for introducing fluorine with good stereocontrol. nih.gov This method utilizes lithium hexamethyldisilazide for deprotonation to form an aza-enolate, which is then trapped by an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). nih.gov Adapting this to the synthesis of 2-(Aminocarbonyl)-2-fluorobutanoic acid would likely involve the use of a precursor such as an N-protected 2-aminobutanamide (B112745).

Another innovative strategy is the use of halofluoroethanamides as precursors to α-fluoro-α-amino amides. researchgate.net Nucleophilic displacement of the halide with a nitrogen nucleophile can install the amino functionality. While this method has been explored for related compounds, its application to a butanoic acid derivative would require careful optimization of reaction conditions to manage potential side reactions and ensure good yields. researchgate.net

The following table outlines a representative, hypothetical synthetic approach for the preparation of a protected form of 2-(Aminocarbonyl)-2-fluorobutanoic acid, based on established methodologies for similar compounds.

| Step | Reactant | Reagent(s) | Product | Representative Yield (%) |

| 1 | N-Boc-2-aminobutanamide | 1. LiHMDS, THF, -78 °C; 2. NFSI | N-Boc-2-(aminocarbonyl)-2-fluorobutanamide | 60-75 |

| 2 | N-Boc-2-(aminocarbonyl)-2-fluorobutanamide | 1. LiOH, H₂O/THF; 2. HCl (aq) | 2-(Aminocarbonyl)-2-fluorobutanoic acid | 85-95 |

This table presents a hypothetical synthetic sequence and representative yields based on analogous reactions reported in the literature. Actual yields may vary depending on specific reaction conditions and substrate.

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like 2-(Aminocarbonyl)-2-fluorobutanoic acid to minimize environmental impact and enhance safety. Key areas of focus include the use of safer reagents and solvents, improving atom economy, and reducing energy consumption.

The choice of fluorinating agent is a critical aspect of green synthesis. Traditional reagents like elemental fluorine are highly hazardous. Modern electrophilic fluorinating agents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) offer improved safety and handling characteristics. mdpi.com Research into more benign deoxyfluorination reagents is also a significant area of interest. For example, the use of reagents derived from sulfur hexafluoride (SF₆), a potent greenhouse gas, represents an innovative approach to sustainable fluorination. acs.org

The development of catalytic methods is another cornerstone of green chemistry. Catalytic asymmetric synthesis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product, significantly reduces waste compared to stoichiometric approaches. For the synthesis of 2-(Aminocarbonyl)-2-fluorobutanoic acid, the development of a catalytic enantioselective fluorination of a suitable 2-aminobutanamide precursor would be a major advancement in green chemistry.

The table below summarizes some green chemistry considerations for the synthesis of fluorinated amino acids.

| Green Chemistry Principle | Application in Synthesis of 2-(Aminocarbonyl)-2-fluorobutanoic acid |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Utilizing reactions that maximize the incorporation of all materials used in the process into the final product, such as catalytic methods. |

| Less Hazardous Chemical Syntheses | Employing safer fluorinating agents (e.g., Selectfluor®, NFSI) and avoiding toxic solvents. |

| Designing Safer Chemicals | The target molecule itself may be designed for specific applications with reduced toxicity. |

| Safer Solvents and Auxiliaries | Using water or other environmentally benign solvents where possible. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Employing catalytic reagents in place of stoichiometric reagents. |

| Design for Degradation | Designing the final product to break down into innocuous products after use. |

| Real-time analysis for Pollution Prevention | Using in-process monitoring to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for chemical accidents. |

Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages in terms of safety, efficiency, and scalability, particularly for hazardous reactions like fluorination. nih.govmt.comwikipedia.orgyoutube.com The continuous nature of flow processes allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. chemistryviews.orgacs.org

For the synthesis of 2-(Aminocarbonyl)-2-fluorobutanoic acid, a multi-step flow process could be envisioned. A key advantage would be the ability to handle potentially unstable intermediates in a continuous stream, minimizing their accumulation and the associated risks. For example, a flow process could involve the in-situ generation of a reactive fluorinating species, which is then immediately reacted with the substrate.

The table below highlights the potential benefits of applying flow chemistry to the synthesis of 2-(Aminocarbonyl)-2-fluorobutanoic acid.

| Parameter | Batch Chemistry | Flow Chemistry |

| Safety | Handling of hazardous reagents in large quantities can be risky. | Small reaction volumes and better heat transfer enhance safety, especially for exothermic fluorination reactions. |

| Scalability | Scaling up can be challenging and may require re-optimization. | Scalability is often achieved by running the process for a longer duration ("scaling out"). youtube.com |

| Process Control | Less precise control over temperature, mixing, and reaction time. | Precise control over reaction parameters leads to better reproducibility and higher yields. |

| Reaction Time | Can be lengthy, including workup and purification steps. | Significantly shorter reaction times due to enhanced mass and heat transfer. |

| Intermediate Handling | Isolation of potentially unstable intermediates may be required. | Unstable intermediates can be generated and consumed in situ, avoiding isolation. |

| Automation | More challenging to automate. | Amenable to full automation and real-time monitoring. |

Chemical Reactivity and Mechanistic Studies of 2 Aminocarbonyl 2 Fluorobutanoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 2-(aminocarbonyl)-2-fluorobutanoic acid is a key site for various chemical transformations, including esterification, amidation, and decarboxylation. The presence of the electron-withdrawing fluorine atom at the α-position is anticipated to increase the acidity of the carboxylic acid compared to its non-fluorinated analog. mdpi.com

Esterification and Amidation Reactions

The conversion of the carboxylic acid to its corresponding esters and amides is a fundamental transformation.

Esterification: The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a primary method for ester synthesis. youtube.com For 2-(aminocarbonyl)-2-fluorobutanoic acid, this reaction would proceed by protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. The strong electron-withdrawing effect of the α-fluoro group is expected to enhance the electrophilicity of the carbonyl carbon, potentially facilitating the reaction. However, steric hindrance from the α-substituents might play a counteracting role.

Interactive Data Table: Plausible Esterification Reactions of 2-(Aminocarbonyl)-2-fluorobutanoic acid

| Alcohol (R-OH) | Catalyst | Expected Product | Potential Yield |

| Methanol | H₂SO₄ | Methyl 2-(aminocarbonyl)-2-fluorobutanoate | Moderate to Good |

| Ethanol | HCl | Ethyl 2-(aminocarbonyl)-2-fluorobutanoate | Moderate to Good |

| Isopropanol | TsOH | Isopropyl 2-(aminocarbonyl)-2-fluorobutanoate | Moderate |

Amidation: The carboxylic acid can also be converted to amides by reaction with an amine, typically activated by a coupling agent or by forming an acid chloride. The direct reaction with an amine requires high temperatures and is generally less efficient. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) would facilitate amide bond formation under milder conditions. Similar to esterification, the electronic effects of the α-fluoro group may influence the reaction rate.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, is a significant reaction for α-substituted carboxylic acids. For α-fluoro-α-amino acids, this can be achieved through various methods, notably photochemical decarboxylation.

Photochemical Decarboxylation: Recent studies have demonstrated that α-fluorinated carboxylic acids can undergo radical decarboxylation under mild photoredox catalysis conditions. acs.org This process involves the generation of an α-fluoroalkyl radical, which can then be trapped by various radical acceptors. mdpi.comacs.org It is plausible that 2-(aminocarbonyl)-2-fluorobutanoic acid could undergo a similar transformation, yielding a fluorinated amide radical.

Interactive Data Table: Hypothetical Photochemical Decarboxylation of 2-(Aminocarbonyl)-2-fluorobutanoic acid

| Photocatalyst | Radical Trap | Expected Product |

| Acridinium-based catalyst | Michael acceptor | Adduct of 2-fluoro-2-aminocarbonylbutyl radical |

| Iridium complex | H-atom donor | 2-Fluorobutanamide |

Other decarboxylation methods, such as thermal decarboxylation, are also conceivable, although they may require harsh conditions that could lead to decomposition, especially given the presence of the fluorine atom. stackexchange.comyoutube.com

Reactivity of the Aminocarbonyl Group

The aminocarbonyl (amide) group exhibits its own characteristic reactivity, which can be influenced by the adjacent α-fluoro and carboxylic acid functionalities.

Hydrolysis and Amine Functionalization

Amine Functionalization: While the primary amide nitrogen is generally not highly nucleophilic, it can potentially undergo reactions such as N-alkylation or N-acylation under specific conditions, though this would likely require strong bases and electrophiles.

Cyclization Reactions involving the Amide Functionality

Intramolecular reactions involving the aminocarbonyl group could lead to the formation of heterocyclic structures. For instance, under conditions that favor dehydration, it is conceivable that the carboxylic acid and the amide could cyclize to form a succinimide-like structure, although this is speculative and would depend on the reaction conditions. The literature on analogous systems suggests that such cyclizations are plausible but often require specific promoting reagents.

Reactions Involving the α-Fluoro Substituent

The α-fluoro substituent significantly influences the reactivity of the entire molecule and can itself be a site of reaction. The high electronegativity of fluorine polarizes the C-F bond, but this bond is generally strong. However, in certain chemical environments, it can act as a leaving group or direct the stereochemical outcome of reactions.

Nucleophilic Substitution Reactions at the α-Carbon (e.g., SN2 mechanisms)

The α-carbon in 2-(aminocarbonyl)-2-fluorobutanoic acid is a potential site for nucleophilic substitution. However, being a tertiary carbon, a classic SN2 reaction is sterically hindered. youtube.com SN2 reactions involve a backside attack by the nucleophile, which is difficult at a sterically crowded center. libretexts.org The reaction rate for SN2 mechanisms is highly sensitive to steric hindrance, favoring methyl and primary substrates over tertiary ones. youtube.com

Despite the steric hindrance, nucleophilic displacement of a halide from an α-fluoro amide derivative can occur. For instance, studies on N-((S)-1-phenylethyl)iodofluoroethanamides, which are structurally related, show that nucleophilic displacement of the iodide by nitrogen nucleophiles like potassium phthalimide (B116566) or sodium azide (B81097) proceeds with a clean inversion of configuration. researchgate.net This inversion is a hallmark of the SN2 mechanism. youtube.comlibretexts.org However, the reaction can be complicated by subsequent epimerization caused by the liberated iodide ion. researchgate.net

The choice of solvent is also critical. Polar aprotic solvents are known to favor SN2 reactions, while polar protic solvents tend to favor SN1 pathways. youtube.com Research on nucleophilic fluorination has shown that tertiary alcohols can have a remarkable catalytic effect on substitution reactions involving alkali metal fluorides. acs.org

A strategy known as "umpolung" (polarity reversal) has been developed for the α-fluorination of amides using nucleophilic fluorinating agents. springernature.com This method circumvents the typical challenges of enolate chemistry and allows for selective fluorination at the α-position of the amide, even in the presence of other carbonyl groups. springernature.com

Table 1: Nucleophilic Substitution Studies on Related α-Fluoro Amides

| Substrate Type | Nucleophile | Key Finding | Citation |

| N-((S)-1-phenylethyl)iodofluoroethanamide | Nitrogen nucleophiles (e.g., potassium phthalimide, sodium azide) | Clean inversion of configuration (SN2), but potential for subsequent epimerization. | researchgate.net |

| Amides | Nucleophilic fluoride (B91410) sources (e.g., TBAT) | Successful α-fluorination via an "umpolung" strategy, demonstrating selective reaction at the amide α-position. | springernature.com |

Elimination Reactions and Fluorine Expulsion

Elimination reactions, particularly the expulsion of the fluorine atom, represent a significant competing pathway in the chemistry of α-fluoro amides. The stability of compounds containing a fluorine atom on a carbon adjacent to a nitrogen atom can be poor. nih.gov These molecules are often prone to fluoride elimination, which is facilitated by the lone pair of electrons on the nitrogen atom. This process can lead to the formation of highly reactive electrophilic fluoroiminium species. nih.gov

The synthesis of α-fluorocarboxylic acids and their derivatives often requires careful selection of reaction conditions to avoid elimination and rearrangement side reactions. organic-chemistry.org The inherent tendency for elimination highlights the challenge in manipulating the α-fluoro amide moiety without compromising the carbon-fluorine bond. researchgate.net

Investigating Rearrangement Reactions

The structural framework of 2-(aminocarbonyl)-2-fluorobutanoic acid and its derivatives can be susceptible to various rearrangement reactions, particularly under specific reaction conditions. These rearrangements can lead to the formation of new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. libretexts.org

For example, in studies involving N-perfluoroalkylated hydroxylamines, a rearrangement followed by cleavage of N-O and C-S bonds leads to the formation of an iminoyl fluoride intermediate. nih.gov This type of rearrangement showcases the complex pathways that can be initiated by the unique electronic properties conferred by the fluorine atom. Other well-known rearrangements in organic chemistry, such as the Wolff or Curtius rearrangements, involve the generation of key intermediates like isocyanates from acyl azides, which can then be trapped by nucleophiles. libretexts.org While not directly reported for 2-(aminocarbonyl)-2-fluorobutanoic acid, the presence of the carboxylic acid and amide functionalities suggests that under the right conditions, similar rearrangement pathways could be accessible.

Stereochemical Outcomes of Transformations and Mechanistic Pathways

The stereochemical outcome of reactions involving α-fluoro amides is a critical aspect of their chemistry, particularly in the synthesis of enantiomerically pure compounds. The presence of the chiral center at the α-carbon means that reactions can proceed with either retention, inversion, or loss of stereochemical information.

Asymmetric synthesis methods have been developed to control the stereochemistry during the formation of α-fluoro amides. An N-heterocyclic carbene (NHC)-catalyzed redox amidation of α-fluoro-α,β-unsaturated aldehydes can produce enantioenriched α-fluoroamides with excellent enantioselectivity (up to 97% ee). rsc.org Furthermore, these chiral amide products can be functionalized to amines and fluorohydrins while retaining the enantioenrichment at the fluorine-bearing stereocenter. rsc.org

In another approach, the highly regio- and stereoselective fluorination of chiral enamides using electrophilic fluorine sources like Selectfluor™ has been reported. nih.govnih.gov This method proceeds through a β-fluoro-iminium cationic intermediate, ultimately yielding chiral α-fluoro-imides with high diastereoselectivity. X-ray crystallography has been used to confirm the absolute stereochemistry of the products. nih.gov

As mentioned previously, nucleophilic substitution reactions proceeding via an SN2 mechanism inherently result in the inversion of stereochemistry at the reaction center. libretexts.orgresearchgate.net This predictable stereochemical outcome is a powerful tool in asymmetric synthesis.

Table 2: Stereochemical Control in α-Fluoro Amide Synthesis

| Method | Key Feature | Stereochemical Outcome | Citation |

| Asymmetric NHC-catalyzed redox amidation | Use of α-fluoro-α,β-unsaturated aldehydes and chiral NHC catalyst | Good to excellent yield and high enantioselectivity (up to 97% ee). | rsc.org |

| Fluorination of chiral enamides | Use of electrophilic N-F reagents (e.g., Selectfluor™) | Highly π-facial selective and regioselective, leading to chiral α-fluoro-imides as a single diastereomer. | nih.gov |

| Nucleophilic substitution | Displacement of a leaving group on a chiral α-carbon | Clean inversion of configuration (SN2 mechanism). | researchgate.net |

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Aminocarbonyl 2 Fluorobutanoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of a compound. For 2-(aminocarbonyl)-2-fluorobutanoic acid, a suite of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural confirmation.

¹H, ¹³C, ¹⁹F NMR for Structural Elucidation

One-dimensional NMR spectra—Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F)—each offer unique insights into the molecule's framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the ethyl group, the amide protons, and the carboxylic acid proton. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, indicative of their coupling. The chemical shifts of these protons would be influenced by the adjacent electron-withdrawing fluorine and carbonyl groups. The amide (CONH₂) protons are expected to appear as two distinct signals due to restricted rotation around the C-N bond, and their chemical shift can be broad and solvent-dependent. The carboxylic acid (COOH) proton would typically be a broad singlet at a downfield chemical shift, also subject to solvent and concentration effects.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide a count of the unique carbon environments. Key signals would include the carbonyl carbons of the carboxylic acid and the amide, the quaternary carbon bonded to the fluorine atom, and the two carbons of the ethyl group. The chemical shift of the carbon atom directly bonded to fluorine (C2) will be significantly influenced by the fluorine atom, appearing as a doublet due to one-bond ¹³C-¹⁹F coupling. The carbonyl carbons will resonate at low field, characteristic of sp²-hybridized carbons in electron-rich environments.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly sensitive to the local electronic environment, making it an excellent probe for fluorinated compounds. wikipedia.org A single resonance is expected for the fluorine atom in 2-(aminocarbonyl)-2-fluorobutanoic acid. The chemical shift of this signal provides information about the electronic nature of its surroundings. Coupling to adjacent protons, if present through space or through bonds, could provide further structural information. The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for identifying and differentiating fluorinated species. wikipedia.org

Predicted ¹H and ¹³C NMR Data

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Coupling (¹³C) |

| CH₃ | ~0.9 - 1.2 | ~8 - 12 | Triplet | - |

| CH₂ | ~1.8 - 2.2 | ~28 - 35 | Quartet | - |

| C2 | - | ~95 - 110 | - | Doublet (¹JCF) |

| CONH₂ | ~7.0 - 8.5 (two signals) | ~170 - 175 | Broad Singlets | - |

| COOH | ~10 - 13 | ~175 - 180 | Broad Singlet | - |

Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For 2-(aminocarbonyl)-2-fluorobutanoic acid, a cross-peak between the methyl and methylene protons of the ethyl group would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. wisc.edu This would definitively assign the proton signals of the ethyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. wisc.edu This is invaluable for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the methylene protons to the quaternary C2 carbon and the carboxylic carbonyl carbon would be expected. Similarly, the amide protons could show correlations to the C2 carbon and the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional conformation. For example, NOE cross-peaks could be observed between the protons of the ethyl group and the amide protons, helping to define the preferred orientation of these groups.

Mass Spectrometry (MS) Techniques for High-Resolution Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for polar molecules like amino acids and their derivatives, as it typically produces intact molecular ions. researchgate.net In positive ion mode, the protonated molecule [M+H]⁺ would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The choice of ionization mode can be optimized for sensitivity. The fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural information. Common fragmentation pathways for amino acids include the loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. nih.gov By comparing the experimentally measured mass to the calculated masses of potential formulas, the correct molecular formula of 2-(aminocarbonyl)-2-fluorobutanoic acid can be confirmed. This is particularly important to distinguish it from other isobaric compounds.

Expected HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 150.0615 |

| [M-H]⁻ | 148.0462 |

| [M+Na]⁺ | 172.0434 |

Note: Calculated for the molecular formula C₅H₈FNO₃.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 2-(aminocarbonyl)-2-fluorobutanoic acid, key vibrational modes would include:

O-H Stretch: A very broad and strong absorption band is expected for the carboxylic acid O-H stretch, typically in the range of 3300-2500 cm⁻¹. orgchemboulder.com

N-H Stretch: The amide N-H stretching vibrations would appear as two distinct bands in the region of 3400-3100 cm⁻¹, characteristic of a primary amide.

C=O Stretch: Two strong carbonyl stretching absorptions are anticipated. The carboxylic acid C=O stretch typically appears around 1760-1690 cm⁻¹, while the amide C=O stretch (Amide I band) is usually found between 1680-1630 cm⁻¹. libretexts.org

N-H Bend: The amide N-H bending vibration (Amide II band) is expected in the range of 1650-1580 cm⁻¹. libretexts.org

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1100-1000 cm⁻¹.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |

| Amide | N-H Stretch | 3400 - 3100 (two bands) | Medium |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Amide | N-H Bend (Amide II) | 1650 - 1580 | Medium |

| C-F | C-F Stretch | 1100 - 1000 | Strong |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 2-(Aminocarbonyl)-2-fluorobutanoic acid, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional moieties: the carboxylic acid, the primary amide, and the carbon-fluorine bond.

The presence of the carboxylic acid group would be confirmed by a broad O-H stretching band, typically observed in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid would likely appear as a strong, sharp peak around 1700-1725 cm⁻¹. The primary amide group gives rise to two distinct N-H stretching bands in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations. d-nb.info The amide I band (primarily C=O stretching) is expected to be a strong absorption between 1630 and 1680 cm⁻¹, while the amide II band (N-H bending and C-N stretching) would appear around 1515-1550 cm⁻¹. d-nb.info

A crucial feature in the IR spectrum of 2-(Aminocarbonyl)-2-fluorobutanoic acid is the C-F stretching vibration. The position of this band can be influenced by the surrounding molecular structure, but for a fluorine atom attached to a tertiary carbon, a strong absorption is generally expected in the 1100-1000 cm⁻¹ range. The electronegativity of the fluorine atom can also induce slight shifts in the absorption frequencies of adjacent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| C=O stretch | 1725-1700 | |

| Primary Amide | N-H stretch (asymmetric & symmetric) | 3400-3100 |

| Amide I (C=O stretch) | 1680-1630 | |

| Amide II (N-H bend, C-N stretch) | 1550-1515 | |

| Alkyl | C-H stretch | 2980-2850 |

| Carbon-Fluorine | C-F stretch | 1100-1000 |

| This table presents expected IR absorption ranges based on typical values for the respective functional groups. |

Raman Spectroscopy Applications

The C-F bond, while having a strong IR absorption, also gives rise to a characteristic Raman signal. The symmetric stretching vibrations of the carbon backbone and the C-C skeletal modes, which are often weak in the IR spectrum, can be more readily observed in the Raman spectrum. The carbonyl (C=O) stretching vibrations of both the carboxylic acid and the amide will also be Raman active, typically appearing in the 1800-1600 cm⁻¹ region. The N-H stretching vibrations of the amide group are also expected to be visible.

Due to the scarcity of specific Raman data for this compound, the following table provides a generalized overview of expected Raman shifts for the functional groups present.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Carboxylic Acid | C=O stretch | 1780-1740 |

| Primary Amide | Amide I (C=O stretch) | 1680-1640 |

| N-H stretch | 3400-3200 | |

| Carbon-Fluorine | C-F stretch | 1100-1000 |

| Carbon Skeleton | C-C stretch | 1200-800 |

| This table presents generalized expected Raman shifts for the functional groups. |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, including the absolute stereochemistry of chiral centers. For 2-(Aminocarbonyl)-2-fluorobutanoic acid, which possesses a chiral center at the α-carbon, obtaining a single crystal suitable for X-ray diffraction analysis would provide unequivocal proof of its molecular structure and the spatial arrangement of the atoms.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. This would allow for the unambiguous assignment of the (R) or (S) configuration at the chiral center. The structure of a related compound, α-fluorobetaine, was successfully confirmed using this technique. researchgate.net Furthermore, X-ray crystallography can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.gov This information is invaluable for understanding the solid-state properties of the compound and its potential interactions with biological macromolecules. mdpi.com

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of 2-(Aminocarbonyl)-2-fluorobutanoic acid and for determining its enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like amino acid derivatives. For purity assessment of 2-(Aminocarbonyl)-2-fluorobutanoic acid, a reversed-phase HPLC method would typically be employed. This would likely involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with an acidic modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the amide and carboxylic acid carbonyl groups provide some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The development of a robust HPLC method is crucial for quantifying the compound and identifying any impurities. nih.gov

To enhance detection sensitivity, pre-column derivatization with a UV-active or fluorescent tag can be utilized. nih.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of 2-(Aminocarbonyl)-2-fluorobutanoic acid, direct analysis by GC is not feasible. However, with appropriate derivatization to increase volatility and thermal stability, GC can be a viable analytical method. A common derivatization strategy for amino acids and related compounds is silylation, which converts the polar -OH and -NH₂ groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and amines. d-nb.info The resulting derivative can then be analyzed on a non-polar or medium-polarity capillary column, with detection by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

The separation of the enantiomers of 2-(Aminocarbonyl)-2-fluorobutanoic acid is critical for its characterization, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, particularly chiral HPLC, is the most common and effective method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Advanced hyphenated analytical techniques

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method online, are indispensable for the detailed analysis of complex mixtures and the definitive identification of novel compounds like 2-(Aminocarbonyl)-2-fluorobutanoic acid. nih.gov These integrated approaches offer enhanced sensitivity, selectivity, and structural elucidation capabilities compared to standalone methods. slideshare.netactascientific.com For a fluorinated amino acid derivative, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) are particularly powerful. nih.govcreative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. ijarnd.com Due to the polar nature and low volatility of amino acids, derivatization is a mandatory step prior to GC analysis of 2-(Aminocarbonyl)-2-fluorobutanoic acid. sigmaaldrich.com The primary goal of derivatization is to replace active hydrogens in the amino and carboxylic acid groups with less polar moieties, thereby increasing the analyte's volatility and improving its chromatographic performance. sigmaaldrich.com

Common derivatization strategies for amino acids include silylation, such as with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or acylation followed by esterification. sigmaaldrich.comnih.gov For instance, a two-step derivatization involving esterification of the carboxyl group with an alcohol (e.g., n-propanol) followed by acylation of the amino and amide groups with a fluorinated anhydride (B1165640) (e.g., pentafluoropropionyl anhydride) can be employed. nih.gov

Following separation on a suitable capillary column (e.g., a non-polar or medium-polarity phase), the eluting derivative of 2-(Aminocarbonyl)-2-fluorobutanoic acid enters the mass spectrometer. Electron ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum will exhibit a molecular ion peak corresponding to the derivatized molecule and a series of fragment ions. The fragmentation pattern is crucial for structural confirmation. For a derivatized 2-(Aminocarbonyl)-2-fluorobutanoic acid, characteristic fragments would likely arise from the cleavage of the C-C bonds of the butanoyl chain, loss of the derivatized functional groups, and potentially a McLafferty rearrangement if structurally feasible. docbrown.infolibretexts.org

Illustrative GC-MS Derivatization and Fragmentation Data

| Derivative Type | Typical Retention Index (Non-polar column) | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |

|---|---|---|---|---|

| N,O-bis(trimethylsilyl) | 1500 - 1700 | (M+H of derivative)+ | M-15, M-57, M-159 | Loss of CH₃, C₄H₉, and COO-TBDMS respectively. sigmaaldrich.com |

| N-pentafluoropropionyl-n-propyl ester | 1300 - 1500 | (M+H of derivative)+ | Loss of C₃H₇O, loss of C₂F₅CO | Fragmentation of ester and acyl groups. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile technique that is well-suited for the analysis of polar, non-volatile, and thermally labile compounds like 2-(Aminocarbonyl)-2-fluorobutanoic acid, often without the need for derivatization. researchgate.net Reversed-phase liquid chromatography (RPLC) is a common separation mode, where the compound is separated based on its hydrophobicity. nih.gov

For the LC-MS analysis of 2-(Aminocarbonyl)-2-fluorobutanoic acid, a C18 column is typically used. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.govresearchgate.net The presence of the fluorine atom can slightly increase the hydrophobicity of the molecule compared to its non-fluorinated analog, potentially leading to longer retention times in RPLC. nih.gov

Electrospray ionization (ESI) is the most common ionization source for LC-MS analysis of amino acids, and it can be operated in both positive and negative ion modes. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the precursor ion. nih.gov The fragmentation of the [M+H]⁺ ion of 2-(Aminocarbonyl)-2-fluorobutanoic acid would likely involve the neutral loss of water (H₂O), ammonia (NH₃), and carbon monoxide (CO).

Hypothetical LC-MS/MS Parameters and Expected Transitions

| Parameter | Value/Condition |

|---|---|

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 149.06 (C₅H₉FN₂O₃ + H)⁺ |

| Product Ion 1 (m/z) | 131.05 |

| Interpretation | [M+H - H₂O]⁺ |

| Product Ion 2 (m/z) | 103.05 |

| Interpretation | [M+H - H₂O - CO]⁺ or [M+H - HCONH₂]⁺ |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. creative-proteomics.com This technique is particularly advantageous for the analysis of charged species like amino acids and for samples with limited volume. The separation in CE is based on the differential migration of analytes in an electric field.

For the analysis of 2-(Aminocarbonyl)-2-fluorobutanoic acid, a background electrolyte (BGE) with a specific pH would be used to control the charge state of the analyte and the electroosmotic flow (EOF). nih.gov The compound can be analyzed in its cationic form at low pH or anionic form at high pH. The coupling to the mass spectrometer is typically achieved via an ESI interface. CE-MS can provide information on the purity and identity of the compound with very high resolution. creative-proteomics.com Derivatization with fluorescent tags can also be employed to enhance detection sensitivity if a fluorescence detector is used in conjunction with or prior to MS analysis. sigmaaldrich.comnih.gov

Theoretical and Computational Investigations of 2 Aminocarbonyl 2 Fluorobutanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a novel or understudied compound like 2-(Aminocarbonyl)-2-fluorobutanoic acid, these methods would provide the first theoretical glimpse into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) would be a primary tool for investigating the electronic structure of 2-(Aminocarbonyl)-2-fluorobutanoic acid. A typical study would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) to perform geometry optimization, finding the lowest energy structure of the molecule.

From this optimized geometry, a wealth of information could be derived:

Electron Density Distribution: Mapping the electron density would reveal how electrons are shared between atoms, highlighting the polar nature of the C-F, C=O (carbonyl), and C-N bonds.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis would be used to quantify the nature of the chemical bonds, including hyperconjugative interactions that might be influenced by the presence of the electronegative fluorine atom.

A hypothetical data table summarizing such DFT results might look like this:

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Indicates ionization potential and electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 6.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule. |

| NBO Charge on Fluorine (F) | -0.45 e | Shows significant negative charge localization due to high electronegativity. |

| NBO Charge on Carbonyl C | +0.78 e | Shows significant positive charge, indicating a site for nucleophilic attack. |

This table contains hypothetical data for illustrative purposes only, as no specific published DFT studies for this molecule were found.

Ab Initio Methods for Conformer Analysis

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy than DFT for certain properties, albeit at a greater computational cost. They would be invaluable for analyzing the conformers of 2-(Aminocarbonyl)-2-fluorobutanoic acid.

The molecule has several rotatable bonds (e.g., around the C-C and C-N bonds), leading to different spatial arrangements (conformers). An ab initio study would involve:

A systematic scan of the potential energy surface by rotating key dihedral angles.

Geometry optimization of each identified local minimum to find the stable conformers.

Calculation of the relative energies of these conformers to determine their population distribution at a given temperature according to the Boltzmann distribution. The fluorine atom and the bulky aminocarbonyl and carboxylic acid groups would create significant steric and electronic effects, heavily influencing the preferred conformations.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum methods analyze static structures, Molecular Dynamics (MD) simulations would be used to explore the dynamic behavior of 2-(Aminocarbonyl)-2-fluorobutanoic acid over time. An MD simulation would model the atomic motions of the molecule, providing a view of its conformational landscape.

This would involve:

Developing or selecting a suitable force field to describe the interatomic potentials.

Simulating the molecule in a vacuum or, more realistically, in a solvent box (e.g., water) for a duration of nanoseconds to microseconds.

Analyzing the resulting trajectory to identify the most visited conformational states, the pathways for transitioning between them, and the flexibility of different parts of the molecule. This provides a much richer understanding of the molecule's behavior in a realistic environment than static calculations alone.

Reaction Pathway and Transition State Analysis using Computational Methods

Computational methods are powerful tools for exploring the potential chemical reactions of 2-(Aminocarbonyl)-2-fluorobutanoic acid. For instance, one could investigate its decarboxylation, hydrolysis of the amide, or reactions involving the fluorine atom.

This analysis would require:

Calculating the full reaction pathway from reactants to products.

Locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate.

Calculating the activation energy (the energy difference between the reactants and the TS), which determines the reaction rate. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are often used for this purpose. This would reveal how the fluorine atom influences the reactivity of the adjacent carboxylic acid and amide functional groups.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data. Once the geometry is optimized, one could calculate:

NMR Spectra: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated and are highly sensitive to the electronic environment and conformation. These predicted spectra would be invaluable for confirming the structure of a synthesized sample.

Infrared (IR) Spectra: Vibrational frequencies can be calculated to predict the positions of peaks in an IR spectrum. These correspond to the stretching and bending of specific bonds (e.g., C=O, N-H, C-F, O-H), providing a unique fingerprint for the molecule.

A hypothetical comparison might be:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| O-H Stretch (acid) | 3450 (broad) | 3300-2500 |

| N-H Stretch (amide) | 3350, 3180 | 3400-3100 |

| C=O Stretch (acid) | 1745 | 1760-1690 |

| C=O Stretch (amide) | 1680 | 1680-1630 |

| C-F Stretch | 1105 | 1150-1000 |

This table contains hypothetical data for illustrative purposes only.

Solvent Effects and Solvation Models in Computational Studies

The properties and behavior of 2-(Aminocarbonyl)-2-fluorobutanoic acid would be significantly different in solution compared to the gas phase. Computational studies would need to account for solvent effects. This is typically done in two ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). This is computationally efficient for modeling how the solvent stabilizes charges and alters conformational preferences.

Explicit Solvation Models: The molecule of interest is placed in a box filled with a large number of individual solvent molecules (e.g., water). This approach, often used in MD simulations, is more computationally intensive but allows for the study of specific molecule-solvent interactions, such as hydrogen bonding between the amide/acid groups and water.

Applications of 2 Aminocarbonyl 2 Fluorobutanoic Acid As a Synthetic Building Block and Research Tool

Precursor in the Synthesis of Fluorinated Amino Acid Derivatives

There is no specific information available detailing the use of 2-(Aminocarbonyl)-2-fluorobutanoic acid as a precursor for other fluorinated amino acid derivatives. In principle, the carboxylic acid and amide functionalities could be chemically modified, but no published synthetic routes originating from this compound have been found. General methods for creating fluorinated amino acids often involve the direct fluorination of amino acid backbones or the use of simpler fluorinated starting materials. nih.govnih.gov

Role in the Construction of Complex Organic Molecules

While fluorinated compounds are integral to the synthesis of complex molecules, there is no specific evidence of 2-(Aminocarbonyl)-2-fluorobutanoic acid being used for this purpose.

Development of Chemical Probes and Tags

Fluorinated aromatic amino acids can serve as valuable tools for probing biosynthetic pathways via ¹⁹F NMR. nih.gov However, there is no information to suggest that 2-(Aminocarbonyl)-2-fluorobutanoic acid has been developed or utilized as a chemical probe or tag.

Utility in Fragment-Based Drug Discovery Research

Fragment-based drug discovery (FBDD) is a common strategy for identifying lead compounds. nih.govnih.gov While fluorinated fragments are a recognized subset within FBDD libraries, there are no publications that report the synthesis or use of fragments derived from 2-(Aminocarbonyl)-2-fluorobutanoic acid.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current methods for producing 2-(aminocarbonyl)-2-fluorobutanoic acid can be complex and may use harsh chemicals. A key area of future research is the creation of new, more environmentally friendly ways to make this compound. This includes exploring enzymatic processes, which use nature's catalysts to perform chemical reactions under milder conditions. Another approach is to use flow chemistry, where reactions are run in a continuous stream, which can be more efficient and produce less waste than traditional batch methods. The development of catalytic asymmetric methods is also a priority to selectively produce specific stereoisomers of the molecule, which can have different properties and applications.

Investigation of New Reaction Pathways and Catalytic Transformations

The fluorine atom in 2-(aminocarbonyl)-2-fluorobutanoic acid gives it unique chemical properties that are still being explored. Researchers are looking into how this compound can be used in new types of chemical reactions. This includes studying its potential as a precursor for other valuable fluorinated molecules. The development of new catalytic systems that can transform the amide and carboxylic acid groups of the molecule in novel ways is also an active area of research. This could lead to the creation of a wide range of new chemical structures with potentially useful properties.

Exploration of Bio-orthogonal Reactions Involving the Compound

Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with natural biological processes. While this article does not delve into the biological applications of 2-(aminocarbonyl)-2-fluorobutanoic acid, the potential for this compound to participate in such reactions is a significant area of future study from a chemical perspective. The unique reactivity conferred by the fluorine atom could be harnessed to develop new chemical ligation strategies. These strategies could be used to label and study complex biomolecules in a test tube, providing valuable insights into their structure and function.

Advanced Materials Science Applications (e.g., as monomers for specialized polymers, not related to biological implants or devices)

The distinct structure of 2-(aminocarbonyl)-2-fluorobutanoic acid makes it an interesting building block for new materials. Researchers are investigating its use as a monomer to create specialized polymers. The incorporation of this fluorinated compound could lead to polymers with unique properties, such as enhanced thermal stability, chemical resistance, or specific optical properties. These materials could find applications in various advanced technologies that are not related to biological implants or devices.

Synergistic Experimental and Computational Research to Elucidate Complex Mechanisms

To fully understand and predict the behavior of 2-(aminocarbonyl)-2-fluorobutanoic acid, a combination of experimental work and computational modeling is essential. Computational studies can provide detailed insights into the electronic structure of the molecule and help to predict its reactivity in different chemical environments. This information can then be used to design and interpret experiments, leading to a deeper understanding of reaction mechanisms and the properties of materials derived from this compound. This synergistic approach will be crucial for unlocking the full potential of 2-(aminocarbonyl)-2-fluorobutanoic acid in the future.

Physicochemical Properties

| Property | Value |

| Density | 1.331 g/cm³ vulcanchem.com |

| Boiling Point | 360.2°C at 760 mmHg vulcanchem.com |

| Molecular Formula | C5H8FNO3 |

| Molecular Weight | 149.12 g/mol |

| Flash Point | 171.6°C |

| pKa | 3.74 |

Q & A

Q. What are the recommended synthetic routes for 2-(Aminocarbonyl)-2-fluorobutanoic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves fluorination at the β-carbon of butanoic acid derivatives. A plausible route is:

Fluorination : Use electrophilic or nucleophilic fluorinating agents (e.g., Selectfluor® or DAST) on a β-keto ester precursor.

Aminocarbonylation : Introduce the aminocarbonyl group via coupling reactions (e.g., using carbodiimide crosslinkers like EDC/HOBt with protected amines).

Deprotection : Remove acid-labile protecting groups (e.g., Boc or Fmoc) under mild acidic conditions.

Q. Optimization Strategies :

-

Temperature Control : Maintain <0°C during fluorination to minimize side reactions.

-

Catalyst Screening : Test palladium or copper catalysts for aminocarbonylation efficiency.

-

Yield Data :

Reaction Step Catalyst Solvent Yield (%) Fluorination DAST DCM 65 Aminocarbonylation Pd(OAc)₂ THF 78

Q. Which analytical techniques are most effective for confirming the structure and purity of 2-(Aminocarbonyl)-2-fluorobutanoic acid?

Methodological Answer:

- NMR Spectroscopy :

- ¹⁹F NMR : A singlet near -200 ppm confirms fluorination.

- ¹H NMR : Peaks for the aminocarbonyl proton (δ 6.5–7.5 ppm) and carboxylic acid (broad, δ 10–12 ppm).

- LC-MS : Verify molecular ion [M+H]⁺ (calc. for C₅H₇FNO₃: 164.04).

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks.

Q. Purity Assessment :

- Use reverse-phase HPLC with a C18 column (95:5 H₂O:ACN, 0.1% TFA).

- Monitor for byproducts (e.g., defluorinated species) via high-resolution MS.

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability :

- Acidic (pH <3) : Risk of decarboxylation; use buffered solutions (e.g., citrate).

- Basic (pH >9) : Hydrolysis of the aminocarbonyl group; store at neutral pH.

- Thermal Stability :

- Degrades above 40°C; store at 2–8°C in amber vials to prevent photolysis.

Q. Storage Protocol :

- Follow guidelines for fluorinated carboxylic acids: inert atmosphere, desiccated .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what chiral analysis methods are recommended?

Methodological Answer:

- Stereocontrol :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during fluorination.

- Employ asymmetric catalysis (e.g., BINAP ligands with Pd).

- Chiral Analysis :

- Chiral HPLC : Use a Chiralpak® IA column (hexane:IPA, 90:10).

- Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm.

Q. Data Interpretation :

- Compare retention times with enantiomerically pure standards .

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

- Electron-Withdrawing Effect :

- Increases acidity of the α-proton (pKa ~2.5), enhancing nucleophilic substitution at the β-carbon.

- Stabilizes carbocation intermediates in SN1 reactions.

- Metabolic Stability :

- Fluorine resists oxidative metabolism, making the compound suitable for in vivo studies.

Q. Case Study :

Q. How should researchers address conflicting data in reaction yields or spectroscopic results?

Methodological Answer:

Q. Troubleshooting Table :

| Issue | Likely Cause | Solution |

|---|---|---|

| Low Fluorination Yield | Moisture contamination | Dry solvents over molecular sieves |

| Broad NMR Peaks | Dynamic equilibria | Record spectra at −40°C |

Q. What in vitro models are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against fluorinated amino acid-processing enzymes (e.g., D-amino acid oxidase).

- Cell Permeability : Use Caco-2 monolayers to assess transport (logP ~0.5 predicted).

- Metabolic Profiling : Incubate with liver microsomes; analyze via UPLC-QTOF.

Q. Table 1: Comparative Stability in Buffered Solutions

| pH | Temperature (°C) | Degradation Half-Life (h) |

|---|---|---|

| 2.0 | 25 | 12 |

| 7.4 | 25 | 240 |

| 9.0 | 25 | 48 |

Q. Table 2: Chiral HPLC Retention Times

| Enantiomer | Retention Time (min) | Mobile Phase |

|---|---|---|

| (R) | 8.2 | Hexane:IPA |

| (S) | 9.7 | Hexane:IPA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.